

calibrating retention index for 4-methylundecane

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Compound Focus: 4-Methylundecane

CAS No.: 2980-69-0

Cat. No.: S562483

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4-Methylundecane Retention Index Data

For quick reference, here are the compiled retention indices for **4-methylundecane** from the NIST Standard Reference Data Program under various chromatographic conditions [1].

Table 1: Retention Indices (RI) for **4-Methylundecane** on Non-Polar Columns [1]

Column Type (Active Phase)	Temperature (°C)	Retention Index (RI)	Method
Squalane	100 (Isothermal)	1159.0	Kováts
Squalane	100 (Isothermal)	1158.6	Kováts
OV-1	60 (Isothermal)	1163.0	Kováts
SE-30	130-170 (Isothermal)	1163.0 - 1167.0	Kováts
Apiezon L	100 (Isothermal)	1156.0	Kováts
DC-200	100 (Isothermal)	1159.0	Kováts
SE-54	Temperature Ramp	1160.0	Kováts

Column Type (Active Phase)	Temperature (°C)	Retention Index (RI)	Method
Ultra-1	Temperature Ramp	1161.0	Van Den Dool & Kratz
BPX-5	Custom Program	1159.0	Van Den Dool & Kratz
DB-Wax (Polar)	Temperature Ramp	1147.0	Van Den Dool & Kratz

Experimental Protocols & Calibration

Fundamental RI Calibration Using n-Alkanes

The standard method for determining the retention index (RI) of an unknown compound, like **4-methylundecane**, is based on its elution time relative to a series of n-alkanes analyzed under identical conditions [2].

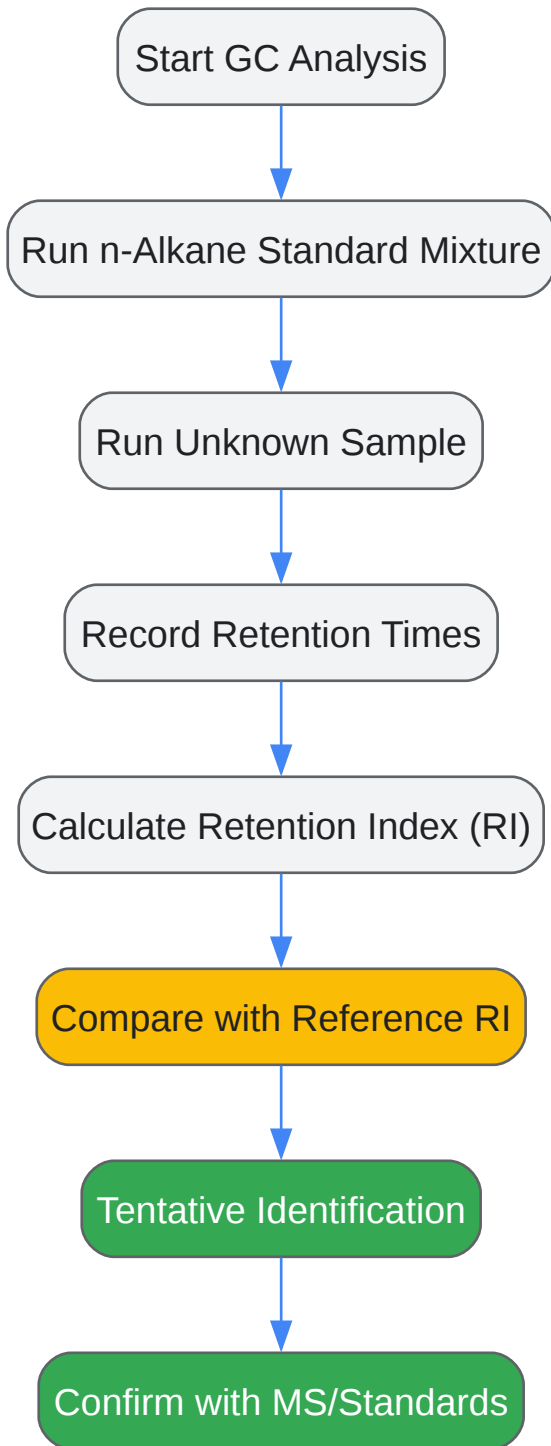
1. Experimental Procedure

- **Run n-Alkane Standards:** Inject a homologous series of n-alkanes (e.g., C₁₀H₂₂, C₁₁H₂₄, C₁₂H₂₆, C₁₃H₂₈) using the exact same GC method (column, carrier gas, temperature program) you will use for your samples.
- **Run Your Sample:** Inject your sample containing **4-methylundecane**.
- **Record Retention Times:** Precisely record the retention times for each n-alkane and for the peak of **4-methylundecane**.

2. Retention Index Calculation The RI is calculated using the formula that corresponds to your GC method:

- **For Isothermal Methods (Kováts Index):** $(RI = 100n + 100 \times \frac{(\log t_{R(\text{unknown})} - \log t_{R(n)})}{(\log t_{R(n+1)} - \log t_{R(n)})})$ where (t_R) is the retention time, (n) is the carbon number of the earlier eluting n-alkane, and ($n+1$) is the carbon number of the later eluting n-alkane that brackets your compound [2].
- **For Temperature-Programmed Methods (Van Den Dool & Kratz):** $(RI = 100n + 100 \times \frac{(t_{R(\text{unknown})} - t_{R(n)})}{(t_{R(n+1)} - t_{R(n)})})$ In this linear interpolation, the retention times are used directly without logarithmic transformation [2].

The following workflow summarizes this calibration and identification process:



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Alternative Calibration Strategies

In some cases, alternatives to n-alkanes may be used.

- **Ethyl Esters of Fatty Acids:** These are used as RI standards in specific fields, such as fragrance analysis, and can be obtained from commercial suppliers [3].
- **Single Reference Compound:** For laboratories where running a full alkane series for every analysis is impractical, one proposed method uses a single, well-characterized alkane (e.g., octacosane) as a primary reference to determine the retention times of other alkanes in the series [3].

Troubleshooting Common RI Issues

Problem: Poor Reproducibility of Retention Indices Between Runs or Columns

- **Cause & Solution:** The most common cause is chromatographic instability. To assess this, monitor the retention times of your alkane standards over time. The frequency of recalibration depends on this stability and the consequence of misidentification. For highly critical work, run alkane standards at the start and end of each session. For less critical R&D, you may run them less frequently, but this should be validated with historical data [3].

Problem: Discrepancy Between Experimental and Literature RI Values

- **Cause 1: Incorrect Reference Data.** The reference RI for a compound can vary based on the exact stationary phase, column manufacturer, and temperature program [2]. Always note the specific conditions (phase, temperature) from your literature source when making comparisons [1] [2].
- **Cause 2: Calculation or Naming Error.** A frequent error in the literature is the incorrect calculation of RI or misapplication of the Kováts vs. Van Den Dool and Kratz methods. Always double-check that your n-alkanes are assigned the correct base values (e.g., $C_{12} = 1200$) [2].

Problem: Mass Spectrometry (MS) Suggests a Different Isomer

- **Cause & Solution:** MS alone often cannot distinguish between structural isomers. The retention index provides an orthogonal piece of evidence. If the MS library suggests an isomer but the experimental RI matches a different one much more closely, the RI data is likely more reliable. The identity should be based on the convergence of both MS and RI evidence [3] [2].

Frequently Asked Questions (FAQs)

Q1: How often should I run n-alkane standards for RI calibration? There is no universal rule. The frequency depends on the stability of your GC system and the criticality of correct identification. Monitor the

retention time drift of your alkanes. In practice, for high-throughput labs, running standards each session or even at the start and end of a sequence is recommended. For stable systems in R&D, you may run them less frequently, but this requires validation [3].

Q2: What is the difference between Kováts and Van Den Dool & Kratz indices? The primary difference is the GC method they are designed for. **Kováts Indices** are for **isothermal** runs and use a **logarithmic** interpolation of retention times. **Van Den Dool & Kratz Indices** are for **temperature-programmed** runs and use a **linear** interpolation. Using the wrong formula will produce an incorrect RI value [2].

Q3: Can I use RI values from a different brand of GC column? Use with caution. While RI values should be consistent for a given stationary phase (e.g., DB-5 vs. HP-5), variations between manufacturers and even different batches can occur. It is best to compare your experimental RI to reference values generated on the same or a highly equivalent phase. If possible, consult databases like NIST that provide values for multiple phases [1] [2].

Q4: My compound is chiral. Are there special considerations for its RI? Yes. On a standard **achiral** GC column, both enantiomers (R and S) will have the **same retention time and RI**. Therefore, quoting a specific enantiomer's RI from an achiral analysis is meaningless unless the chirality is known from another source. To distinguish enantiomers, you must use a chiral stationary phase [2].

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References

1. Undecane, -methyl [webbook.nist.gov]
2. Identifying and Rectifying the Misuse of Retention Indices ... [chromatographyonline.com]
3. Retention Index and Alkane Standards [chromforum.org]

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